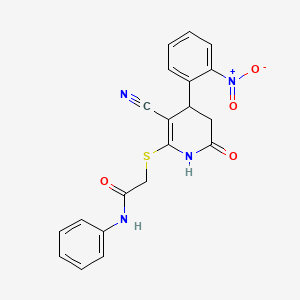

2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide

Description

2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a nitrophenyl group, and a tetrahydropyridinone ring, making it an interesting subject for scientific research.

Properties

IUPAC Name |

2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c21-11-16-15(14-8-4-5-9-17(14)24(27)28)10-18(25)23-20(16)29-12-19(26)22-13-6-2-1-3-7-13/h1-9,15H,10,12H2,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKNQXGZULLCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(2-nitrophenyl)acrylonitrile. This intermediate is then subjected to a cyclization reaction with thiourea to form the tetrahydropyridinone ring. The final step involves the acylation of the resulting compound with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the cyano group can produce amine derivatives.

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . The docking results indicate that further optimization of the structure could enhance its efficacy against inflammatory diseases.

Antitumor Activity

Preliminary evaluations have shown that derivatives of related compounds exhibit moderate to potent activity against various cancer cell lines. The structural components of the tetrahydropyridine and nitrophenyl groups may contribute to their cytotoxic effects . Further research is needed to explore its mechanism of action and to establish its effectiveness in vivo.

Case Studies

- Molecular Docking Studies : A study conducted on similar compounds demonstrated significant binding affinity to inflammatory targets, suggesting that modifications to the core structure could enhance therapeutic potential against conditions like arthritis or asthma .

- Antitumor Screening : Compounds with similar structures have been tested against M. tuberculosis and various tumor cell lines, showing promising results in inhibiting cell growth without significant toxicity to normal cells . This highlights the potential for developing new antitumor agents based on structural modifications of the compound.

Mechanism of Action

The mechanism of action of 2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-methylacetamide

- 2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide may exhibit unique properties due to the presence of the phenylacetamide group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Biological Activity

2-((3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a cyano group, a nitrophenyl moiety, and a tetrahydropyridine ring. The synthesis typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteroaryl amines. A common method includes treating substituted anilines with cyanoacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-N,N-dimethylaminopyridine (DMAP) in solvents like dimethylformamide (DMF) .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values in the range of 25.9 to 73.4 μM against pancreatic cancer cells (PACA2) and lung carcinoma cells (A549), indicating significant antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported promising results against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations lower than those of established antimicrobial agents .

The mechanism of action involves interaction with various molecular targets within cancerous cells and microbial organisms. The cyano and nitrophenyl groups are believed to interact with enzymes and receptors that regulate critical biochemical pathways, potentially leading to apoptosis in cancer cells and disruption of microbial integrity .

Case Studies

- Testicular Toxicity Study : In an experimental model involving doxorubicin treatment, the compound was shown to mitigate testicular injuries by preserving germ cell populations and reducing apoptotic cell counts. This suggests a protective role against chemotherapeutic-induced toxicity .

- Cytotoxicity Evaluation : A comparative study indicated that derivatives of this compound exhibited superior cytotoxicity against pancreatic cancer cells when compared to standard treatments like doxorubicin, suggesting its potential as a novel therapeutic agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.